The compound is cataloged under the chemical identifier 228418-81-3 and has been extensively studied for its interactions with serotonin receptors. It is classified within the broader category of 5-HT receptor antagonists, specifically targeting the serotonin 1A receptor, which plays a crucial role in mood regulation and anxiety responses .
The synthesis of (+/-)-LY 426965 dihydrochloride typically involves several key steps, utilizing various reagents and conditions to achieve the desired product.
The molecular structure of (+/-)-LY 426965 dihydrochloride can be detailed as follows:
The compound features a complex arrangement characteristic of arylpiperazine structures, which includes:
The three-dimensional conformation of the compound can be analyzed using computational chemistry tools, which provide insights into its spatial orientation and potential binding sites on target receptors.
(+/-)-LY 426965 dihydrochloride participates in various chemical reactions, including:
The mechanisms underlying these reactions typically involve:
The mechanism of action for (+/-)-LY 426965 dihydrochloride primarily revolves around its antagonistic effects on serotonin receptors:
Studies have shown that compounds like (+/-)-LY 426965 dihydrochloride can induce significant changes in behavior in animal models, supporting its role in therapeutic applications targeting anxiety and depression .
(+/-)-LY 426965 dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for both laboratory research and potential pharmaceutical applications .
The applications of (+/-)-LY 426965 dihydrochloride are diverse:
The compound's well-characterized properties make it an essential reagent in both academic research and pharmaceutical development contexts .
The development of 5-HT₁A receptor antagonists represents a significant frontier in neuropsychopharmacology, driven by the need to overcome limitations of conventional antidepressants. Selective serotonin reuptake inhibitors (SSRIs) exhibit delayed therapeutic onset, partly due to serotonin-mediated autoinhibition at presynaptic 5-HT₁A receptors. Antagonists targeting these receptors accelerate presynaptic serotonin release and enhance postsynaptic serotonergic transmission. Early agents like WAY-100635 established the proof-of-concept but faced pharmacological limitations, spurring the quest for optimized compounds with improved selectivity, brain penetration, and metabolic stability. This pursuit led to the emergence of arylpiperazine derivatives, including (±)-LY 426965 dihydrochloride, designed to augment antidepressant efficacy through precise receptor modulation [1] [7].
(±)-LY 426965 dihydrochloride (C₂₈H₃₉ClN₂O₂; MW 471.08) emerged from systematic structure-activity relationship (SAR) studies focused on arylpiperazine scaffolds. Its racemic synthesis—producing a 1:1 mixture of (S)-(+)- and (R)-(–)-enantiomers—was strategically employed to streamline initial pharmacological characterization. The compound features a cyclohexyl carbonyl group linked to a quaternary carbon center adjacent to a phenyl ring and a piperazinyl butylene chain terminating in a 2-methoxyphenyl group. Racemic production offered distinct advantages:
Table 1: Molecular Properties of (±)-LY 426965 Dihydrochloride
Property | Value |
---|---|
Chemical Name | (2RS)-1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one dihydrochloride |
CAS Number | 228418-81-3 |
Molecular Formula | C₂₈H₃₉Cl₂N₂O₂ |
Molecular Weight | 471.08 g/mol |
Solubility | Soluble in DMSO (25 mg/mL) |
Storage Conditions | 0–4°C (short-term); -20°C (long-term) |
Key Enantiomer | (S)-(+)-LY 426965 (CAS 228418-82-4) |
Chiral resolution of (±)-LY 426965 dihydrochloride was imperative for elucidating stereospecific receptor interactions. Common techniques applied include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1